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molecular formula C29H36ClNO3 B599938 Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride CAS No. 156755-33-8

Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride

Cat. No. B599938
M. Wt: 482.061
InChI Key: YWQSBJFSXVRFOA-UFTMZEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05686464

Procedure details

A mixture of magnesium (12.2 g, 0.5 mole), ethyl bromide (2 g), and iodine (a small crystal) in dry diethyl ether (200 mL) was warmed until the reaction started. (+)-N,N-diisopropyl-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropylamine (45.6 g, 0.095 mole) and ethyl bromide (32.7 g, 0.3 mole) dissolved in dry diethyl ether (250 mL) were then added dropwise under nitrogen atmosphere. The mixture was refluxed for 1.5 h and then cooled in an acetone/dry-ice bath, whereupon powdered dry ice (≈100 g) was added gently. Tetrahydrofuran was added when needed to prevent the mixture from solidification. The reaction mixture was stirred for 0.5 h when ammonium chloride (200 mL, 20% w/w) was added. The mixture was stirred vigorously until two transparent phases were formed, and then filtered through a pad of Celatom. The aqueous layer was washed with diethyl ether and then acidified with hydrochloric acid to pH 1. The precipitated semi-crystalline gum was washed with water, and then transferred to a round bottom flask. The product was dried by co-evaporation with acetone, benzene, toluene, diisopropyl ether and methanol, successively. The title compound (35.1 g, 77%) was isolated as friable shiny flakes and used without any further purification.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
45.6 g
Type
reactant
Reaction Step Three
Quantity
32.7 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
[Mg].C(Br)C.II.[CH:7]([N:10]([CH2:14][CH2:15][CH:16]([C:23]1[CH:28]=[C:27](Br)[CH:26]=[CH:25][C:24]=1[O:30][CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:11]([CH3:13])[CH3:12])([CH3:9])[CH3:8].[C:38](=[O:40])=[O:39].[Cl-:41].[NH4+]>C(OCC)C.O1CCCC1>[ClH:41].[CH:7]([N:10]([CH2:14][CH2:15][CH:16]([C:23]1[CH:28]=[C:27]([C:38]([OH:40])=[O:39])[CH:26]=[CH:25][C:24]=1[O:30][CH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:11]([CH3:13])[CH3:12])([CH3:9])[CH3:8] |f:5.6,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
45.6 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)OCC1=CC=CC=C1
Name
Quantity
32.7 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously until two transparent phases
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed until the reaction
ADDITION
Type
ADDITION
Details
were then added dropwise under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added gently
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
were formed
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celatom
WASH
Type
WASH
Details
The aqueous layer was washed with diethyl ether
WASH
Type
WASH
Details
The precipitated semi-crystalline gum was washed with water
CUSTOM
Type
CUSTOM
Details
transferred to a round bottom flask
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried by co-evaporation with acetone, benzene, toluene, diisopropyl ether and methanol

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(=O)O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.1 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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